molecular formula C21H31N3O B11408335 N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11408335
M. Wt: 341.5 g/mol
InChI Key: HEXURXSTFIGXRQ-UHFFFAOYSA-N
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Description

N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide is a complex organic compound with a molecular formula of C21H31N3O. This compound is characterized by its unique structure, which includes a benzimidazole ring, a cyclohexane carboxamide group, and a 3-methylbutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular pathways by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclohexanecarboxamide is unique due to its combination of a benzimidazole ring, a cyclohexanecarboxamide group, and a 3-methylbutyl side chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C21H31N3O

Molecular Weight

341.5 g/mol

IUPAC Name

N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C21H31N3O/c1-16(2)13-15-24-19-11-7-6-10-18(19)23-20(24)12-14-22-21(25)17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,22,25)

InChI Key

HEXURXSTFIGXRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3

Origin of Product

United States

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